1,3-Bis(4-hydroxyphenyl)urea, also known by its chemical identifier 2298-28-4, is a modified p-aminophenol compound recognized for its strong analgesic and anti-inflammatory properties. This compound primarily functions through the inhibition of cyclooxygenase-2 (COX-2), making it a potential alternative to traditional analgesics like acetaminophen, with fewer hepatotoxic side effects .
The compound is classified under the category of ureas, specifically as a bis-substituted urea derivative. Its structure features two hydroxyl groups attached to phenyl rings, which contribute to its biological activity. It is synthesized from p-aminophenol and urea, and its applications span across medicinal chemistry, pharmaceuticals, and material sciences .
The synthesis of 1,3-Bis(4-hydroxyphenyl)urea typically involves the reaction of p-aminophenol with urea. The process can be summarized as follows:
The synthesis involves heating the reactants in the presence of a catalyst to facilitate the formation of the desired product. Characterization techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Gas Chromatography-Mass Spectrometry (GC-MS) are employed to confirm the structure and purity of the synthesized compound .
1,3-Bis(4-hydroxyphenyl)urea has a molecular formula of . Its structural representation includes:
InChI=1S/C13H12N2O3/c16-11-5-1-9(2-6-11)14-13(18)15-10-3-7-12(17)8-4-10/h1-8,16-17H,(H2,14,15,18)
.The compound exhibits specific resonance peaks in NMR spectra that help elucidate its structure. The IR spectrum typically shows characteristic absorption bands corresponding to hydroxyl (-OH) groups and amide functionalities.
1,3-Bis(4-hydroxyphenyl)urea undergoes several chemical reactions:
Common reagents used include potassium permanganate for oxidation and sodium borohydride for reduction .
The reactivity of this compound allows it to serve as a versatile building block in organic synthesis, facilitating the creation of more complex molecules.
The analgesic and anti-inflammatory effects of 1,3-Bis(4-hydroxyphenyl)urea are primarily attributed to its inhibition of COX-2 enzyme activity. By blocking COX-2, the compound reduces the synthesis of pro-inflammatory prostaglandins, which are mediators of pain and inflammation .
Studies have shown that this compound exhibits greater binding affinity for COX-1 and TNF-alpha compared to standard anti-inflammatory drugs like dexamethasone and diclofenac. This suggests its potential for developing new therapeutic agents with improved efficacy and reduced side effects .
1,3-Bis(4-hydroxyphenyl)urea typically appears as white or off-white crystalline solids. Its melting point is reported above 80 °C.
The compound is soluble in polar solvents such as dimethyl sulfoxide (DMSO) but less soluble in non-polar solvents. Its stability under various conditions makes it suitable for pharmaceutical formulations.
1,3-Bis(4-hydroxyphenyl)urea has significant applications in:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3